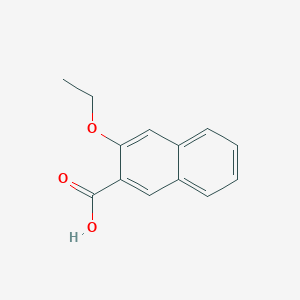

3-Ethoxy-2-naphthoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-2-16-12-8-10-6-4-3-5-9(10)7-11(12)13(14)15/h3-8H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBCENNFWITWFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=CC=CC=C2C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429468 | |

| Record name | 3-ethoxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54245-36-2 | |

| Record name | 3-ethoxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Ethoxy-2-naphthoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-Ethoxy-2-naphthoic acid, a valuable building block in medicinal chemistry and materials science. The primary focus is on a robust two-step synthesis commencing with the carboxylation of 2-naphthol to afford the key intermediate, 3-hydroxy-2-naphthoic acid, via the Kolbe-Schmitt reaction. The subsequent O-ethylation of this intermediate through a Williamson ether synthesis to yield the final product is detailed. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and field-proven insights to ensure successful synthesis. Methodologies are presented with detailed experimental protocols, comparative data tables, and mechanistic diagrams to facilitate a thorough understanding of the entire synthetic sequence.

Introduction: The Significance of this compound

The naphthalene scaffold is a privileged structure in medicinal chemistry, and its derivatives often exhibit a wide range of biological activities. This compound, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, including potential therapeutic agents and functional materials. Its structure, featuring a carboxylic acid and an ethoxy group on the naphthalene core, allows for diverse functionalization, making it an attractive starting point for the development of novel compounds. The strategic placement of the ethoxy and carboxylic acid moieties influences the molecule's electronic and steric properties, which can be fine-tuned in subsequent synthetic steps to optimize interactions with biological targets.

This guide will elucidate the most scientifically sound and practical approach to the synthesis of this compound, empowering researchers to confidently produce this valuable compound in a laboratory setting.

The Primary Synthetic Pathway: A Two-Step Approach

The most direct and industrially relevant synthesis of this compound is a two-step process. The first step involves the synthesis of the key precursor, 3-hydroxy-2-naphthoic acid, from 2-naphthol. The second step is the etherification of the hydroxyl group to an ethoxy group.

Caption: Overall synthetic scheme for this compound.

Step 1: Synthesis of 3-Hydroxy-2-naphthoic Acid via the Kolbe-Schmitt Reaction

The initial and critical step is the carboxylation of 2-naphthol to produce 3-hydroxy-2-naphthoic acid. The Kolbe-Schmitt reaction is the method of choice for this transformation.[1][2] This reaction involves the nucleophilic addition of a phenoxide (in this case, 2-naphthoxide) to carbon dioxide, typically under high pressure and temperature.[2][3] The regioselectivity of the carboxylation of 2-naphthol is sensitive to temperature, and the formation of the 3-hydroxy-2-naphthoic acid isomer is favored under specific conditions.[2]

Causality Behind Experimental Choices: The use of high pressure is essential to increase the concentration of carbon dioxide in the reaction medium, driving the equilibrium towards the carboxylated product. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. The formation of the sodium salt of 2-naphthol is crucial as the naphthoxide ion is a much stronger nucleophile than the neutral 2-naphthol, a prerequisite for attacking the weakly electrophilic carbon of CO2.

Caption: Mechanistic overview of the Kolbe-Schmitt reaction.

This protocol is a representative procedure based on established methods for the Kolbe-Schmitt reaction.[4]

Materials:

-

2-Naphthol

-

Sodium hydroxide (NaOH)

-

Carbon dioxide (CO₂)

-

Hydrochloric acid (HCl)

-

Water

Equipment:

-

High-pressure autoclave with stirring mechanism

-

Heating mantle

-

Beakers, flasks, and other standard laboratory glassware

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Formation of Sodium 2-Naphthoxide: In a suitable reaction vessel, dissolve 2-naphthol in an equimolar amount of aqueous sodium hydroxide. The solution should be heated gently to ensure complete dissolution and formation of the sodium salt.

-

Dehydration: The water is removed from the sodium 2-naphthoxide solution, typically by heating under vacuum, to yield a dry powder. This step is critical as the presence of water can inhibit the carboxylation reaction.[5]

-

Carboxylation: The dry sodium 2-naphthoxide is placed in a high-pressure autoclave. The vessel is sealed and purged with nitrogen before being pressurized with carbon dioxide to approximately 100 atm. The autoclave is then heated to around 200-250°C with constant stirring for several hours.

-

Work-up and Isolation: After the reaction is complete, the autoclave is cooled, and the pressure is carefully released. The solid product is dissolved in hot water.

-

Purification: Unreacted 2-naphthol is a common impurity and can be partially removed by adjusting the pH. The hot aqueous solution is filtered to remove any insoluble impurities. The filtrate is then acidified with concentrated hydrochloric acid to a pH of approximately 2-3, which causes the 3-hydroxy-2-naphthoic acid to precipitate.

-

Final Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid. The purity of the product can be assessed by melting point determination and chromatographic techniques.[6]

Trustworthiness of the Protocol: This protocol incorporates the critical step of using anhydrous sodium 2-naphthoxide, a key factor for achieving high yields in the Kolbe-Schmitt reaction.[5] The purification steps are designed to effectively remove the primary impurity, unreacted 2-naphthol.[6]

Data Presentation: Physicochemical Properties of Key Intermediate

| Property | Value | Source(s) |

| Compound | 3-Hydroxy-2-naphthoic acid | |

| Molecular Formula | C₁₁H₈O₃ | [1] |

| Molar Mass | 188.18 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Melting Point | 222-223 °C | [4] |

| pKa | 2.8 | [7] |

| Water Solubility | 474 mg/L (calculated for undissociated acid) | [7] |

| log Kow | 3.4 - 3.59 (calculated for undissociated acid) | [7] |

Step 2: Ethylation of 3-Hydroxy-2-naphthoic Acid via Williamson Ether Synthesis

The second step in the synthesis is the conversion of the hydroxyl group of 3-hydroxy-2-naphthoic acid to an ethoxy group. The Williamson ether synthesis is a classic and highly effective method for this transformation.[8] This SN2 reaction involves the deprotonation of the phenolic hydroxyl group to form a nucleophilic naphthoxide, which then attacks an ethylating agent, such as ethyl iodide or diethyl sulfate.[8]

Causality Behind Experimental Choices: The use of a base is necessary to deprotonate the phenolic hydroxyl group, significantly increasing its nucleophilicity. Both the hydroxyl and carboxylic acid protons will be removed by a sufficiently strong base. A polar aprotic solvent like DMF or acetone is often used to dissolve the reactants and facilitate the SN2 mechanism. The choice of ethylating agent is also critical; ethyl iodide and diethyl sulfate are common choices due to their reactivity.

Caption: Mechanistic overview of the Williamson ether synthesis.

This protocol is a generalized procedure based on well-established Williamson ether synthesis methodologies for phenolic compounds.[9][10]

Materials:

-

3-Hydroxy-2-naphthoic acid

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base

-

Ethyl iodide (C₂H₅I) or diethyl sulfate ((C₂H₅)₂SO₄)

-

Anhydrous N,N-dimethylformamide (DMF) or acetone

-

Hydrochloric acid (HCl)

-

Water

-

Ethyl acetate

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 3-hydroxy-2-naphthoic acid and anhydrous DMF (or acetone).

-

Deprotonation: Add an excess (at least 2 equivalents) of anhydrous potassium carbonate to the solution. The mixture is stirred at room temperature for 30-60 minutes to ensure the formation of the dianion.

-

Ethylation: Add the ethylating agent (ethyl iodide or diethyl sulfate, approximately 1.1-1.5 equivalents) dropwise to the reaction mixture.

-

Reaction: The reaction mixture is heated to a moderate temperature (e.g., 50-80 °C) and stirred for several hours until the reaction is complete (monitored by TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is poured into a beaker of cold water. The aqueous solution is then acidified with dilute hydrochloric acid until it is acidic to litmus paper, which will precipitate the crude product.

-

Extraction and Purification: The crude product can be collected by filtration or extracted into an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Trustworthiness of the Protocol: This protocol employs standard and reliable conditions for the Williamson ether synthesis. The use of a polar aprotic solvent and an appropriate base is crucial for the SN2 reaction to proceed efficiently. The work-up and purification steps are designed to isolate the desired product and remove unreacted starting materials and byproducts.

Data Presentation: Physicochemical and Spectroscopic Properties of the Final Product

| Property | Value | Source(s) |

| Compound | This compound | |

| Molecular Formula | C₁₃H₁₂O₃ | |

| Molar Mass | 216.23 g/mol | |

| Appearance | Expected to be a crystalline solid | |

| Expected Spectroscopic Features | ||

| ¹H NMR | Signals for the ethoxy group (a triplet and a quartet), aromatic protons on the naphthalene ring, and a singlet for the carboxylic acid proton. | Based on general principles |

| ¹³C NMR | Signals for the ethoxy carbons, the carboxylic acid carbon, and the carbons of the naphthalene ring. | Based on general principles and data for 3-methoxy-2-naphthoic acid[1] |

| IR Spectroscopy | Characteristic absorptions for the C=O of the carboxylic acid, C-O stretching of the ether and carboxylic acid, and aromatic C-H and C=C stretching. | Based on general principles[5] |

Alternative Synthetic Pathway: A Note on Grignard-based Approaches

While the two-step pathway described above is the most direct, other synthetic strategies can be envisioned. For instance, a Grignard-based approach has been patented for the synthesis of the isomeric 2-ethoxy-1-naphthoic acid.[8] This method involves the bromination of 2-ethoxynaphthalene, followed by the formation of a Grignard reagent and subsequent carboxylation with carbon dioxide.

Caption: Alternative Grignard-based synthesis for an isomeric ethoxy-naphthoic acid.

Field-Proven Insights: While theoretically applicable to the synthesis of this compound (starting from 3-bromo-2-ethoxynaphthalene), this route is generally less favored due to the challenges associated with the regioselective bromination of 2-ethoxynaphthalene and the potential for side reactions during Grignard reagent formation. The Kolbe-Schmitt/Williamson ether synthesis pathway offers a more controlled and higher-yielding approach for the desired isomer.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step sequence involving the Kolbe-Schmitt carboxylation of 2-naphthol followed by a Williamson ether synthesis. This guide has provided a detailed, scientifically-grounded framework for executing this synthesis, complete with experimental protocols, mechanistic insights, and comparative data. By understanding the causality behind the experimental choices and adhering to the outlined procedures, researchers can reliably produce this valuable compound for their endeavors in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 3-(3-Ethoxypropoxy)naphthalene-2-carboxylic acid | C16H18O4 | CID 65176006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. forskning.ruc.dk [forskning.ruc.dk]

- 7. CN102249904B - Synthesis method of 2-ethoxy naphthoic acid - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Ethoxy-2-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-Ethoxy-2-naphthoic acid, a derivative of the versatile naphthoic acid scaffold, presents a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. Its structural features, combining a rigid naphthalene core with an ethoxy and a carboxylic acid group, impart a unique combination of lipophilicity and acidic character. This guide provides a comprehensive exploration of the core physicochemical properties of this compound, offering both established data and field-proven insights into its synthesis, characterization, and potential applications. Understanding these fundamental properties is paramount for its effective utilization in research and development, particularly in the rational design of novel therapeutic agents. While extensive experimental data for this specific derivative is not as abundant as for its parent compound, 3-hydroxy-2-naphthoic acid (BON acid), this guide synthesizes available information and provides validated methodologies for its characterization.

Chemical Identity and Core Properties

This compound is systematically known as 3-ethoxynaphthalene-2-carboxylic acid. Its core structure consists of a naphthalene ring system substituted with an ethoxy group at the 3-position and a carboxylic acid group at the 2-position.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₃ | [Commercial Supplier Data] |

| Molecular Weight | 216.23 g/mol | [Commercial Supplier Data] |

| CAS Number | 54245-36-2 | [Commercial Supplier Data] |

The interplay between the aromatic naphthalene core, the electron-donating ethoxy group, and the acidic carboxyl group dictates the molecule's overall physicochemical behavior, including its solubility, acidity, and spectral characteristics.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound typically proceeds from its precursor, 3-hydroxy-2-naphthoic acid. The Williamson ether synthesis is a common and effective method for this transformation.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol describes the conversion of 3-hydroxy-2-naphthoic acid to this compound. The causality behind this choice is the reliability and high yield of the Williamson ether synthesis for forming aryl ethers from phenols.

Materials:

-

3-hydroxy-2-naphthoic acid

-

A suitable base (e.g., sodium hydroxide, potassium carbonate)

-

An ethylating agent (e.g., diethyl sulfate, ethyl iodide)

-

A polar aprotic solvent (e.g., dimethylformamide (DMF), acetone)

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Deprotonation: Dissolve 3-hydroxy-2-naphthoic acid in the chosen polar aprotic solvent. Add the base portion-wise with stirring. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide. The carboxylic acid will also be deprotonated.

-

Etherification: To the resulting solution, add the ethylating agent dropwise at room temperature. The reaction is often exothermic, so cooling may be necessary. The phenoxide ion attacks the electrophilic ethyl group in an SN2 reaction to form the ether linkage.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material indicates the completion of the reaction.

-

Work-up: Once the reaction is complete, pour the reaction mixture into water and acidify with hydrochloric acid to a pH of approximately 2-3. This protonates the carboxylate group, making the product less soluble in water.

-

Extraction: Extract the aqueous mixture with ethyl acetate. The organic layer will contain the desired product.

-

Washing and Drying: Wash the organic layer with brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Physicochemical Properties

Melting Point

The melting point of a solid is a critical indicator of its purity. While a specific experimentally verified melting point for this compound is not consistently reported across the literature, its precursor, 3-hydroxy-2-naphthoic acid, has a melting point in the range of 218-221 °C[1]. The etherification of the hydroxyl group to an ethoxy group would be expected to alter the crystal lattice packing and intermolecular interactions, likely resulting in a different melting point. For comparison, the isomer 2-ethoxy-1-naphthalenecarboxylic acid has a reported melting point of 141-145 °C.

Experimental Protocol: Melting Point Determination

The determination of the melting point should be performed using a calibrated melting point apparatus.

-

Sample Preparation: A small amount of the dry, crystalline this compound is packed into a capillary tube.

-

Measurement: The capillary tube is placed in the melting point apparatus, and the temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range over which the substance melts, from the first appearance of liquid to the complete liquefaction of the solid, is recorded as the melting point range. A sharp melting point range (typically 1-2 °C) is indicative of a pure compound.

Solubility

The solubility of this compound is a key parameter influencing its handling, formulation, and biological activity. Due to the presence of the hydrophobic naphthalene ring and the ethoxy group, it is expected to have low solubility in water. However, the carboxylic acid group allows for increased solubility in alkaline aqueous solutions through the formation of the carboxylate salt. It is anticipated to be soluble in common organic solvents.

| Solvent | Expected Solubility | Rationale |

| Water | Low | The large, nonpolar naphthalene ring dominates the molecule's character. |

| Aqueous Base (e.g., NaOH, NaHCO₃) | High | The carboxylic acid is deprotonated to form a soluble carboxylate salt. |

| Methanol, Ethanol | Soluble | Polar protic solvents that can hydrogen bond with the carboxylic acid group. |

| Acetone, Ethyl Acetate | Soluble | Polar aprotic solvents that can interact via dipole-dipole interactions. |

| Dichloromethane, Chloroform | Soluble | Nonpolar organic solvents that can solvate the naphthalene ring. |

| Hexane | Low | Highly nonpolar solvent, unlikely to effectively solvate the polar carboxylic acid group. |

Experimental Protocol: Qualitative Solubility Determination

-

Preparation: Add approximately 10 mg of this compound to a test tube.

-

Solvent Addition: Add 1 mL of the solvent to be tested.

-

Observation: Agitate the mixture and observe if the solid dissolves completely at room temperature. If not, gentle heating can be applied to assess solubility at elevated temperatures. Record the observations as soluble, partially soluble, or insoluble.

Acidity (pKa)

The pKa is a quantitative measure of the acidity of the carboxylic acid group. For 3-hydroxy-2-naphthoic acid, the pKa is reported to be around 2.8, indicating a relatively strong carboxylic acid due to the electron-withdrawing nature of the naphthalene ring system[2]. The substitution of the hydroxyl group with an ethoxy group is not expected to drastically change the pKa, as the electronic effect of the ethoxy group at the meta-position to the carboxyl group is relatively small.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a reliable method for determining the pKa of an acidic compound.

-

Solution Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent mixture (e.g., water-ethanol) to ensure solubility.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the solution of the acid in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot a titration curve of pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This can be determined from the midpoint of the steep rise in the titration curve or more accurately from the first derivative of the curve.

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide information about the number and types of protons and their connectivity. Expected signals include:

-

A triplet and a quartet for the ethoxy group protons.

-

Several signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the six protons on the naphthalene ring.

-

A downfield singlet for the carboxylic acid proton, which is often broad and may exchange with deuterium in deuterated solvents containing D₂O.

-

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for all 13 carbon atoms in the molecule, including:

-

A signal for the carbonyl carbon of the carboxylic acid (typically in the range of 165-175 ppm).

-

Signals for the two carbons of the ethoxy group.

-

Multiple signals in the aromatic region for the ten carbons of the naphthalene ring.

-

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

-

A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid group.

-

A strong absorption band around 1680-1710 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid.

-

C-O stretching bands for the ether linkage around 1250 cm⁻¹ and 1050 cm⁻¹.

-

C-H stretching and bending vibrations for the aromatic ring and the ethyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is characterized by strong absorption in the ultraviolet region due to π-π* electronic transitions within the naphthalene ring system. The position and intensity of the absorption maxima (λmax) will be influenced by the solvent used.

Applications in Drug Development

Naphthoic acid derivatives are a well-established scaffold in medicinal chemistry, with many exhibiting a wide range of biological activities. While specific studies on this compound are limited, its structural similarity to other biologically active naphthoic acids suggests its potential as a valuable building block in drug discovery.

-

Lead Compound for Novel Therapeutics: The naphthalene core is present in numerous approved drugs. This compound can serve as a starting point for the synthesis of new chemical entities with potential therapeutic applications. For instance, derivatives of the related 3,5-dihydroxy-2-naphthoic acid have been investigated as potential antibabesial drugs[3].

-

Fragment-Based Drug Design: As a relatively small molecule with defined structural features, it can be used as a fragment in fragment-based drug discovery approaches to identify novel binding interactions with therapeutic targets.

-

Probes for Biological Systems: The naphthalene moiety is inherently fluorescent, making its derivatives potentially useful as fluorescent probes to study biological systems and receptor interactions[4].

The carboxylic acid group provides a convenient handle for derivatization to amides, esters, and other functional groups, allowing for the systematic exploration of structure-activity relationships (SAR). The ethoxy group can modulate the lipophilicity and metabolic stability of potential drug candidates.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical entity with potential for further exploration in organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its known physicochemical properties and established methodologies for their determination. While a complete experimental dataset for this specific molecule is not yet fully available in the public domain, the information and protocols presented here provide a solid foundation for researchers and drug development professionals to effectively work with and characterize this promising compound. Further investigation into its biological activities is warranted to unlock its full potential in the development of novel therapeutics.

References

- 1. rsc.org [rsc.org]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]

- 4. Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y14 Receptor Antagonist Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

A Predictive Spectroscopic and Structural Analysis of 3-Ethoxy-2-naphthoic Acid

Abstract: This technical guide provides an in-depth, predictive analysis of the spectroscopic characteristics of 3-Ethoxy-2-naphthoic acid (CAS: 54245-36-2). In the absence of publicly available experimental spectra, this document leverages advanced computational prediction, comparative analysis with structurally analogous compounds, and established spectroscopic principles to construct a reliable data profile. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational dataset for the identification, characterization, and quality control of this compound.

Introduction and Core Objectives

This compound is a derivative of naphthoic acid, featuring both a carboxylic acid and an ethoxy functional group on the naphthalene core. This unique substitution pattern makes it a potentially valuable building block in organic synthesis and medicinal chemistry. Accurate and comprehensive spectroscopic data are paramount for verifying its molecular structure, assessing purity, and understanding its chemical behavior.

The primary objective of this whitepaper is to establish a detailed and scientifically grounded spectroscopic profile for this compound. This is achieved through a multi-faceted approach:

-

Structural Analysis: Elucidation of the molecular framework to predict spectral behavior.

-

Predictive Spectroscopy: Utilization of computational models to generate ¹H NMR, ¹³C NMR, IR, and MS data.

-

Comparative Justification: Referencing empirical data from closely related analogs, such as 3-methoxy-2-naphthoic acid and 3-hydroxy-2-naphthoic acid, to validate predictions.

-

Methodological Excellence: Outlining robust, field-proven protocols for the experimental acquisition of such data, thereby providing a self-validating framework for future laboratory work.

Molecular Structure and Spectroscopic Postulates

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key features of this compound that will govern its spectral output are:

-

Aromatic System: A substituted naphthalene ring system will produce a complex series of signals in the aromatic region of NMR spectra.

-

Carboxylic Acid Group (-COOH): This group will give rise to a highly characteristic, deshielded proton signal in ¹H NMR, a carbonyl signal in ¹³C NMR, and strong, broad O-H and C=O stretching bands in IR spectroscopy.

-

Ethoxy Group (-OCH₂CH₃): This aliphatic chain will produce a distinct quartet and triplet pattern in ¹H NMR and two unique signals in the ¹³C NMR spectrum.

Molecular Structure with Atom Numbering

To facilitate clear and unambiguous spectral assignments, the atoms of this compound are numbered as shown in the diagram below.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Causality and Predictions: The ¹H NMR spectrum is predicted to show signals corresponding to nine distinct proton environments.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It is expected to appear as a broad singlet at a very downfield chemical shift, typically >12 ppm.

-

Aromatic Protons (H1, H4, H5, H6, H7, H8): These six protons reside on the naphthalene ring. H1 and H4 are singlets due to their isolation from other protons by quaternary carbons. The remaining protons (H5, H6, H7, H8) will appear as complex multiplets in the typical aromatic region (7.0-8.5 ppm).

-

Ethoxy Protons (-OCH₂CH₃): The methylene protons (on C10) are adjacent to an oxygen atom, causing a downfield shift. They will appear as a quartet due to coupling with the three methyl protons. The methyl protons (on C11) are more shielded and will appear as a triplet, coupled to the two methylene protons.

Predicted ¹H NMR Data

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -COOH | 12.5 - 13.5 | Broad Singlet (s) | 1H |

| H1 | ~8.2 | Singlet (s) | 1H |

| H8 | ~7.9 | Doublet (d) | 1H |

| H5 | ~7.8 | Doublet (d) | 1H |

| H6, H7 | 7.3 - 7.6 | Multiplet (m) | 2H |

| H4 | ~7.2 | Singlet (s) | 1H |

| -OCH₂ CH₃ (C10) | ~4.2 | Quartet (q) | 2H |

| -OCH₂CH₃ (C11) | ~1.5 | Triplet (t) | 3H |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary based on solvent and concentration.[1]

Protocol: ¹H NMR Data Acquisition

Caption: Standard workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Causality and Predictions: The proton-decoupled ¹³C NMR spectrum is predicted to show 13 distinct signals, one for each unique carbon atom.

-

Carboxyl Carbon (C9): This carbon is part of a C=O double bond and is highly deshielded, appearing in the 165-175 ppm range.

-

Aromatic Carbons (C1-C8a): The ten carbons of the naphthalene ring will appear between ~105 and 160 ppm. The carbon attached to the ethoxy group (C3) will be significantly downfield (~155-160 ppm), while the others will have shifts determined by their position and substitution.

-

Ethoxy Carbons (C10, C11): The methylene carbon (C10) bonded to oxygen will be in the 60-70 ppm range, while the terminal methyl carbon (C11) will be the most shielded, appearing upfield around 15 ppm.

Predicted ¹³C NMR Data

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

| C9 (-C OOH) | ~171.0 |

| C3 (-C -O) | ~158.0 |

| C8a | ~135.0 |

| C4a | ~130.0 |

| C5 | ~129.0 |

| C8 | ~128.5 |

| C6 | ~127.0 |

| C7 | ~125.0 |

| C2 | ~124.0 |

| C1 | ~123.0 |

| C4 | ~107.0 |

| C10 (-OC H₂) | ~65.0 |

| C11 (-C H₃) | ~15.0 |

Note: These predictions are based on established substituent effects on naphthalene systems. Data for 2-naphthoic acid and 3-methoxy-2-naphthoic acid were used as references.[2][3]

Infrared (IR) Spectroscopy

Causality and Predictions: IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from ~2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid): A sharp, intense absorption is predicted around 1680-1710 cm⁻¹ for the carbonyl group.

-

C-O Stretches: Two distinct C-O stretching bands are expected: one for the carboxylic acid (around 1210-1320 cm⁻¹) and another for the aryl-alkyl ether (around 1200-1275 cm⁻¹ for the aryl-O bond and 1000-1075 cm⁻¹ for the alkyl-O bond).

-

Aromatic C-H and C=C Stretches: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while C=C ring stretching will produce several sharp peaks in the 1450-1600 cm⁻¹ region.

Predicted Key IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong, Sharp |

| Aromatic C=C Ring Stretch | 1600, 1510, 1465 | Medium-Strong |

| C-O Stretch (Ether & Acid) | 1320 - 1210 & 1075 - 1000 | Strong |

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry (MS)

Causality and Predictions: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak is expected to be prominent.

-

Molecular Ion: The molecular formula is C₁₃H₁₂O₃, with a molecular weight of 216.23 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 217. In negative ion mode, the deprotonated molecule [M-H]⁻ would be seen at m/z 215.

-

Fragmentation: Upon fragmentation, logical losses include the ethoxy group (-45 Da), the entire ethoxycarbonyl moiety, or the carboxyl group as CO₂ (-44 Da). The fragmentation of the related 3-acetoxy-2-naphthoic acid shows a primary loss leading to an m/z of 170, which corresponds to the naphthoyl cation after loss of the side chain, suggesting a similar pathway for the ethoxy derivative.[4]

Predicted Mass Spectrometry Data (ESI+)

| m/z Value | Proposed Identity |

| 217 | [M+H]⁺ (Protonated Molecular Ion) |

| 189 | [M - C₂H₄ + H]⁺ (Loss of ethene from ethoxy group) |

| 171 | [M - C₂H₅OH + H]⁺ (Loss of ethanol) |

| 143 | [C₁₀H₇O]⁺ (Naphthoyl-like cation) |

Plausible Fragmentation Pathway

Caption: A simplified predicted fragmentation for this compound.

Conclusion

This technical guide presents a comprehensive, albeit predictive, spectroscopic profile for this compound. By integrating fundamental principles of spectroscopy with comparative data from analogous structures, we have established a reliable set of expected data for ¹H NMR, ¹³C NMR, IR, and MS. The detailed protocols provided serve as a robust starting point for researchers aiming to acquire and validate this data experimentally. This work provides a critical foundation for the unambiguous identification and future application of this compound in scientific research and development.

References

An In-depth Technical Guide to the Reaction Mechanism of 3-Ethoxy-2-naphthoic Acid Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and reaction mechanisms leading to the formation of 3-Ethoxy-2-naphthoic acid, a valuable building block in medicinal chemistry and materials science. The primary focus is on the most prevalent and industrially relevant synthetic route, which involves the regioselective carboxylation of 2-naphthol via the Kolbe-Schmitt reaction to form 3-hydroxy-2-naphthoic acid, followed by a Williamson ether synthesis. An alternative synthetic strategy commencing from 2-ethoxynaphthalene is also discussed. This document is intended to serve as an in-depth resource, elucidating the underlying chemical principles and providing actionable experimental protocols for researchers in the field.

Introduction to this compound

This compound is a polysubstituted naphthalene derivative characterized by an ethoxy group at the C3 position and a carboxylic acid group at the C2 position. Its rigid, aromatic scaffold and tailored functional groups make it a desirable intermediate in the synthesis of a variety of complex organic molecules. Its structural analogues, such as 3-hydroxy-2-naphthoic acid, are known precursors to azo dyes and pigments.[1] The strategic placement of the ethoxy and carboxylic acid moieties allows for diverse chemical transformations, rendering it a versatile tool in the design of novel pharmaceuticals and functional materials.

Primary Synthetic Pathway: A Two-Step Approach

The most established and scalable synthesis of this compound involves a two-step sequence starting from the readily available 2-naphthol.

Step 1: Kolbe-Schmitt Carboxylation of 2-Naphthol

The cornerstone of this synthesis is the Kolbe-Schmitt reaction, a carboxylation process that introduces a carboxylic acid group onto a phenol or naphthol ring.[2][3] In this reaction, the sodium or potassium salt of 2-naphthol (2-naphthoxide) is heated with carbon dioxide under pressure.[4] The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the temperature and the nature of the alkali metal counter-ion.[2]

The formation of 3-hydroxy-2-naphthoic acid is favored under specific conditions.[5][6] The reaction proceeds through the nucleophilic attack of the 2-naphthoxide on carbon dioxide. The phenoxide is a more potent nucleophile than the phenol itself, necessitating the use of a base to deprotonate the hydroxyl group.[7]

Reaction Mechanism of Kolbe-Schmitt Carboxylation:

The mechanism involves the formation of a chelate complex between the alkali metal cation and the 2-naphthoxide and carbon dioxide. This coordination pre-organizes the reactants, favoring electrophilic aromatic substitution at the C3 position.

Caption: Kolbe-Schmitt reaction for 3-hydroxy-2-naphthoic acid.

Step 2: Williamson Ether Synthesis

Following the successful synthesis of 3-hydroxy-2-naphthoic acid, the hydroxyl group is converted to an ethoxy group via the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl iodide or ethyl bromide) in an SN2 reaction.

Reaction Mechanism of Williamson Ether Synthesis:

A suitable base, such as sodium hydroxide or potassium carbonate, is used to deprotonate the phenolic hydroxyl group of 3-hydroxy-2-naphthoic acid. The resulting naphthoxide then displaces the halide from the ethylating agent to form the ether linkage.

Caption: Williamson ether synthesis for this compound.

Alternative Synthetic Pathway: Grignard Reaction

An alternative route to this compound starts with 2-ethoxynaphthalene.[8] This method avoids the high pressures and temperatures often required for the Kolbe-Schmitt reaction but involves the use of organometallic reagents.

Step 1: Bromination of 2-Ethoxynaphthalene

2-Ethoxynaphthalene undergoes electrophilic bromination to introduce a bromine atom onto the naphthalene ring. The position of bromination is directed by the activating ethoxy group.

Step 2: Grignard Reagent Formation and Carboxylation

The resulting bromo-2-ethoxynaphthalene is then treated with magnesium metal in an anhydrous ether solvent to form a Grignard reagent. This organomagnesium compound is a strong nucleophile and readily reacts with carbon dioxide (often introduced as a gas or in solid form as dry ice) to yield the magnesium salt of the carboxylic acid. Subsequent acidification liberates the desired this compound.[8]

Caption: Grignard reaction pathway for this compound.

Experimental Protocol: Primary Synthetic Pathway

This section provides a detailed, step-by-step methodology for the synthesis of this compound via the Kolbe-Schmitt reaction and subsequent Williamson ether synthesis.

4.1. Step 1: Synthesis of 3-Hydroxy-2-naphthoic Acid

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Naphthol | 144.17 | 14.4 g | 0.1 |

| Sodium Hydroxide | 40.00 | 8.0 g | 0.2 |

| Carbon Dioxide | 44.01 | High Pressure | Excess |

| Sulfuric Acid (conc.) | 98.08 | As needed | - |

| Water | 18.02 | As needed | - |

Procedure:

-

In a high-pressure autoclave, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.

-

Seal the autoclave and heat the mixture to 260°C.[5]

-

Introduce carbon dioxide gas into the autoclave to a pressure of 5-7 atm.

-

Maintain the reaction at this temperature and pressure for 6-8 hours with constant stirring.

-

Cool the autoclave to room temperature and cautiously vent the excess CO₂.

-

Transfer the reaction mixture to a beaker and acidify with concentrated sulfuric acid until the pH is acidic, leading to the precipitation of the crude product.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 3-hydroxy-2-naphthoic acid.

4.2. Step 2: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Hydroxy-2-naphthoic acid | 188.18 | 18.8 g | 0.1 |

| Sodium Hydroxide | 40.00 | 8.0 g | 0.2 |

| Ethyl Iodide | 155.97 | 17.1 g (1.1 eq) | 0.11 |

| Acetone | 58.08 | 200 mL | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxy-2-naphthoic acid and sodium hydroxide in acetone.

-

Heat the mixture to reflux with stirring until all solids have dissolved.

-

Add ethyl iodide dropwise to the refluxing solution over 30 minutes.

-

Continue to reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.

-

Dissolve the residue in water and acidify with concentrated hydrochloric acid to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and dry.

-

Recrystallize the crude this compound from a suitable solvent (e.g., ethanol) to yield the pure product.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the Kolbe-Schmitt carboxylation of 2-naphthol followed by Williamson ether synthesis. This method offers a scalable and well-understood route to this valuable synthetic intermediate. An alternative pathway utilizing a Grignard reagent provides a viable, albeit more moisture-sensitive, option. The choice of synthetic route will ultimately depend on the available resources, desired scale, and the specific requirements of the research or development program. This guide provides the foundational knowledge and practical protocols to enable scientists to confidently undertake the synthesis of this compound.

References

- 1. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]

- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. prepchem.com [prepchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. CN102249904B - Synthesis method of 2-ethoxy naphthoic acid - Google Patents [patents.google.com]

Potential Derivatives of 3-Ethoxy-2-naphthoic Acid: A Technical Guide for Drug Development

Abstract

The naphthoic acid scaffold represents a privileged structure in medicinal chemistry, offering a rigid and tunable platform for the design of novel therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the synthetic derivatization potential of 3-Ethoxy-2-naphthoic acid, a key intermediate for accessing a diverse chemical space. We will delve into strategic modifications of its core functional groups—the carboxylic acid and the ethoxy moiety—and explore advanced techniques for functionalizing the naphthalene ring. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols to empower the synthesis and exploration of novel this compound derivatives with therapeutic potential.

Introduction: The Strategic Value of the this compound Scaffold

This compound is an aromatic carboxylic acid with the chemical formula C₁₃H₁₂O₃.[3] Its structure, featuring a naphthalene core, a carboxylic acid at the 2-position, and an ethoxy group at the 3-position, provides multiple avenues for chemical modification. The naphthalene ring system imparts a degree of rigidity and lipophilicity, which can be advantageous for binding to biological targets.[4] The carboxylic acid and ethoxy groups offer reactive handles for the introduction of a wide array of functional groups, enabling the fine-tuning of physicochemical and pharmacological properties.

Derivatives of naphthoic acid have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial properties.[5] Furthermore, specific substituted naphthoic acids have been identified as potent antagonists for receptors such as P2Y₁₄, which is implicated in inflammatory and immune responses.[6][7][8] This precedent underscores the potential of novel this compound derivatives in various therapeutic areas.

This guide will systematically explore the derivatization strategies for this compound, providing detailed experimental protocols and the scientific rationale behind these approaches.

Strategic Derivatization Pathways

The chemical architecture of this compound allows for a multi-pronged derivatization strategy. The primary sites for modification are the carboxylic acid group, the ethoxy group, and the naphthalene ring itself.

Caption: Strategic derivatization pathways for this compound.

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that can be readily converted into esters and amides, allowing for the introduction of a wide range of substituents to probe structure-activity relationships (SAR).

Esterification is a fundamental transformation that can modulate the lipophilicity and metabolic stability of a lead compound. The Fischer-Speier esterification offers a straightforward method for the synthesis of simple alkyl esters.[9][10][11][12][13]

Experimental Protocol: Fischer-Speier Esterification of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used as both reactant and solvent, ~20-50 eq).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.05-0.1 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude ester by column chromatography on silica gel.

| Reactant Alcohol | Expected Product | Notes |

| Methanol | Methyl 3-ethoxy-2-naphthoate | A simple ester to increase lipophilicity. |

| Ethanol | Ethyl 3-ethoxy-2-naphthoate | Another common ester for initial SAR studies. |

| Isopropanol | Isopropyl 3-ethoxy-2-naphthoate | Introduces steric bulk near the ester linkage. |

Amide bond formation is a cornerstone of medicinal chemistry, as amides can participate in hydrogen bonding interactions with biological targets. Modern coupling reagents provide efficient and mild conditions for the synthesis of a diverse library of amides.[14][15] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for this transformation.[3][16]

Experimental Protocol: HATU-Mediated Amidation of this compound

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Reagent Addition: Add HATU (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

-

Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl or saturated NH₄Cl), saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude amide by column chromatography or recrystallization.

| Amine | Expected Product | Rationale |

| Benzylamine | N-benzyl-3-ethoxy-2-naphthamide | Introduces an aromatic ring for potential π-stacking interactions. |

| Morpholine | (3-ethoxynaphthalen-2-yl)(morpholino)methanone | Incorporates a polar heterocyclic moiety to improve solubility. |

| Aniline | N-phenyl-3-ethoxy-2-naphthamide | Explores the effect of a planar aromatic amide. |

Functionalization of the Naphthalene Ring

To explore a wider chemical space, the naphthalene ring can be functionalized using cross-coupling reactions. This typically requires prior halogenation of the naphthalene core, which can be achieved through electrophilic aromatic substitution.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound, catalyzed by a palladium complex.[10][14][17][18][19] This reaction allows for the introduction of various aryl and heteroaryl substituents onto the naphthalene scaffold.

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Conceptual Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel suitable for inert atmosphere chemistry, combine the halogenated this compound derivative (e.g., a bromo-substituted analog) (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.01-0.05 eq), and a base (e.g., K₂CO₃, Cs₂CO₃; 2.0-3.0 eq).

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction: Degas the mixture and heat under an inert atmosphere to the appropriate temperature (typically 80-120 °C). Monitor the reaction progress.

-

Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by chromatography.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[20][21][22][23][24] This reaction is valuable for introducing linear alkyne functionalities, which can act as rigid linkers or be further elaborated.

Conceptual Protocol: Sonogashira Coupling

-

Reaction Setup: To a solution of the halogenated this compound derivative (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.01-0.05 eq) and a copper(I) co-catalyst (e.g., CuI) (0.02-0.1 eq).

-

Base Addition: Add a base, typically an amine such as triethylamine or diisopropylamine, which can also serve as the solvent.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.

-

Work-up and Purification: The reaction is typically worked up by filtering off any solids and concentrating the filtrate. The residue is then partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.

Modification of the Ethoxy Group

The ethoxy group, while seemingly less reactive, can also be a target for modification to explore SAR.

Cleavage of the ethyl ether can be achieved using strong Lewis acids like boron tribromide (BBr₃) to yield the corresponding 3-hydroxy-2-naphthoic acid. This hydroxyl group can then be re-alkylated or arylated to introduce a variety of other ether or ester functionalities. The Ullmann condensation is a classic method for the formation of diaryl ethers from a phenol and an aryl halide, using a copper catalyst.[1][18][25][26][27]

Bioisosterism is a key strategy in drug design where a functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic profiles.[4][5][17][28][29] The ethoxy group can be replaced with other small, lipophilic groups.

Potential Bioisosteres for the Ethoxy Group:

| Bioisostere | Rationale |

| Methoxy (-OCH₃) | Reduces steric bulk while maintaining ether linkage. |

| Isopropoxy (-OCH(CH₃)₂) | Increases steric bulk and lipophilicity. |

| Trifluoromethoxy (-OCF₃) | Electron-withdrawing group that can alter metabolic stability and binding interactions. |

| Cyclopropyloxy | Introduces a strained ring system that can influence conformation. |

| Thioethyl (-SCH₂CH₃) | Replaces the ether oxygen with sulfur, altering polarity and hydrogen bonding capacity. |

Characterization and Analysis

The structural elucidation and purity assessment of the synthesized derivatives are critical. A combination of spectroscopic and chromatographic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O, O-H, N-H).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Potential Therapeutic Applications and Future Directions

The derivatives of this compound represent a rich chemical space for drug discovery. Based on the known biological activities of related naphthoic acid derivatives, potential therapeutic targets include:

-

Oncology: Naphthoquinone amides and esters have shown promise as anticancer agents.[1][4][14][15] The synthesized derivatives should be screened against a panel of cancer cell lines.

-

Inflammation and Immunology: The structural similarity to known P2Y₁₄ receptor antagonists suggests that these new compounds could be evaluated for their activity at this and other G-protein coupled receptors involved in inflammatory pathways.[6][7][8]

-

Infectious Diseases: The naphthoic acid scaffold has been explored for antimicrobial activity.

Future work should focus on building a diverse library of derivatives based on the synthetic strategies outlined in this guide. A systematic exploration of the SAR will be crucial for identifying lead compounds with potent and selective biological activity. Computational methods, such as molecular docking, can be employed to rationalize the observed biological data and guide the design of next-generation compounds.[2]

Conclusion

This compound is a versatile starting material for the synthesis of a wide array of novel chemical entities. By systematically modifying the carboxylic acid, the naphthalene ring, and the ethoxy group, researchers can access a diverse library of compounds with the potential for significant therapeutic applications. The protocols and strategies detailed in this guide provide a solid foundation for the exploration of this promising chemical scaffold in the pursuit of new and effective medicines.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. ctppc.org [ctppc.org]

- 5. drughunter.com [drughunter.com]

- 6. The identification of 4,7-disubstituted naphthoic acid derivatives as UDP-competitive antagonists of P2Y14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cerritos.edu [cerritos.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. orgosolver.com [orgosolver.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. m.youtube.com [m.youtube.com]

- 14. First synthesis and anticancer activity of novel naphthoquinone amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of novel naphthoquinone aliphatic amides and esters and their anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Ullmann Reaction [organic-chemistry.org]

- 19. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 22. rsc.org [rsc.org]

- 23. Sonogashira Coupling [organic-chemistry.org]

- 24. kbfi.ee [kbfi.ee]

- 25. researchgate.net [researchgate.net]

- 26. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 27. arkat-usa.org [arkat-usa.org]

- 28. chigroup.site [chigroup.site]

- 29. Bioisosteric Replacements [cambridgemedchemconsulting.com]

An In-depth Technical Guide to the Safe Handling of 3-Ethoxy-2-naphthoic Acid in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Section 1: Understanding the Compound: Identification and Properties

3-Ethoxy-2-naphthoic acid (CAS No. 54245-36-2) is a chemical compound with the molecular formula C13H12O3.[1] A thorough understanding of its physical and chemical properties is the foundation of its safe handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 54245-36-2 | [1] |

| Molecular Formula | C13H12O3 | [1] |

| Molecular Weight | 216.2326 g/mol | [1] |

| Appearance | Solid | [2] |

| Odor | Odorless | [2] |

Section 2: Hazard Identification and Risk Assessment

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several hazards.[1] A comprehensive risk assessment is mandatory before commencing any work with this compound.

GHS Hazard Classification:

-

Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1]

-

Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[1]

-

Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[1]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure.

Engineering Controls

The primary line of defense is to handle this compound in a well-ventilated area.

-

Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4] The fume hood sash should be kept as low as possible.

-

Ventilation: Ensure general laboratory ventilation meets or exceeds industry standards.

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing skin and eye contact. The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles that meet the ANSI Z.87.1 1989 standard are required.[5] A face shield should be worn over safety glasses, especially when there is a risk of splashing or a highly exothermic reaction.[5]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves.[6] Nitrile gloves provide good short-term protection.[5] Always inspect gloves for any signs of degradation or punctures before use and change them immediately if contact with the chemical occurs.

-

Lab Coat: A flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible.[5]

-

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[5] The use of a respirator necessitates a formal respiratory protection program, including medical evaluation and fit testing.[5][7]

Caption: Figure 1. PPE Selection Workflow for Handling this compound.

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to maintaining a safe laboratory environment.

Handling

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[6]

-

Weighing: Weigh the compound in a fume hood or a ventilated enclosure.

-

Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]

-

Transportation: When transporting this compound, use a secondary container to prevent spills in case the primary container breaks.[9][10]

Storage

-

Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[2]

-

Incompatibilities: Store away from strong oxidizing agents.

-

Segregation: Store acids separately from bases.[10]

Section 5: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

-

General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).[1]

-

Inhalation: If inhaled, move the person to fresh air.[1] If breathing is difficult, give oxygen.[6] If not breathing, give artificial respiration and seek immediate medical attention.[1][6]

-

Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water.[1][6] Remove contaminated clothing and wash it before reuse.[11]

-

Eye Contact: If the chemical comes in contact with the eyes, rinse cautiously with water for at least 15 minutes.[1][6] Remove contact lenses if present and easy to do.[1] Continue rinsing and consult a physician.[1]

-

Ingestion: If swallowed, rinse the mouth with water.[1][6] Do not induce vomiting.[6] Never give anything by mouth to an unconscious person.[1][6] Call a physician or poison control center immediately.[6][12]

Caption: Figure 2. Emergency Response Flowchart for Exposure Incidents.

Accidental Release Measures

-

Personal Precautions: Avoid dust formation and breathing vapors, mist, or gas.[6] Ensure adequate ventilation and evacuate personnel to safe areas.[6]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[6] Do not let the chemical enter drains.[6]

-

Containment and Cleaning Up: Collect the spilled material and place it in suitable, closed containers for disposal.[6] Use spark-proof tools and explosion-proof equipment.[6]

Section 6: Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.[13] Contact a licensed professional waste disposal service to dispose of this material.

Section 7: Conclusion

The safe handling of this compound is achievable through a combination of understanding its hazards, implementing robust engineering controls, consistent use of appropriate personal protective equipment, and adherence to established safe handling and emergency procedures. This guide serves as a foundational document for researchers and professionals to build upon, fostering a strong safety culture within the laboratory.

References

- 1. angenechemical.com [angenechemical.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. in.gov [in.gov]

- 4. Laboratory Safety Manual [ehs.cornell.edu]

- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 6. echemi.com [echemi.com]

- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 8. fishersci.com [fishersci.com]

- 9. Handling and Storing Chemicals | Lab Manager [labmanager.com]

- 10. utsc.utoronto.ca [utsc.utoronto.ca]

- 11. tcichemicals.com [tcichemicals.com]

- 12. cleanchemlab.com [cleanchemlab.com]

- 13. echemi.com [echemi.com]

Methodological & Application

Application Note & Protocol: 3-Ethoxy-2-naphthoic acid as a High-Sensitivity Fluorescent Probe for Hydrophobic Environments

Introduction: The Need for Environment-Sensitive Fluorophores

In drug discovery and molecular biology, understanding the interactions between small molecules and proteins is paramount. Fluorescent probes that exhibit changes in their photophysical properties in response to their local environment are invaluable tools for these investigations.[1] Naphthalene-based fluorophores are particularly noteworthy for their sensitivity to solvent polarity, often displaying significant fluorescence enhancement in non-polar, hydrophobic environments compared to aqueous solutions.[1][2]

This application note details the use of 3-Ethoxy-2-naphthoic acid , a derivative of the naphthoic acid scaffold, as a fluorescent probe for characterizing protein binding pockets and studying ligand-protein interactions. While extensive literature on this specific ethoxy derivative is emerging, its structural similarity to other well-characterized solvatochromic dyes, such as Prodan and other naphthoic acid derivatives, allows for the development of robust analytical protocols.[2][3] We present here a comprehensive guide for its application in studying binding events with Human Serum Albumin (HSA), a crucial transport protein with well-defined hydrophobic binding sites.[4][5][6]

Principle of Operation: Solvatochromism and Fluorescence Enhancement

The fluorescence mechanism of this compound is rooted in its molecular structure, which creates a dipole moment that changes upon photoexcitation. This results in an intramolecular charge transfer (ICT) excited state.[5]

-

In Polar Solvents (e.g., Aqueous Buffer): Water molecules can arrange around the excited-state dipole, providing a pathway for non-radiative energy dissipation. This interaction with the polar solvent effectively "quenches" the fluorescence, resulting in a low quantum yield and weak emission.[1]

-

In Non-Polar Environments (e.g., Protein Binding Pocket): When this compound partitions into a hydrophobic cavity, such as the Sudlow I or II sites of albumin, it is shielded from water molecules.[6] This restricted, non-polar environment inhibits the non-radiative decay pathways. Consequently, the probe exhibits a significant increase in fluorescence quantum yield and intensity—a "turn-on" response.[7]

This environmentally sensitive fluorescence provides a direct method for monitoring binding events in real-time.

Caption: Probe interaction with polar vs. non-polar environments.

Materials and Equipment

-

Probe: this compound (CAS: 54245-36-2)[8]

-

Protein: Human Serum Albumin (HSA), fatty acid-free (e.g., Sigma-Aldrich A3782)

-

Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

-

Equipment:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Calibrated micropipettes

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

-

Detailed Experimental Protocol: HSA Binding Assay

This protocol describes a titration experiment to determine the binding affinity of this compound to HSA.

Reagent Preparation

-

Probe Stock Solution (1 mM):

-

Accurately weigh ~2.16 mg of this compound (MW: 216.23 g/mol ).[8]

-

Dissolve in 10 mL of anhydrous DMSO to prepare a 1 mM stock solution.

-

Scientist's Note: DMSO is used due to the probe's limited aqueous solubility. This stock must be kept anhydrous to prevent precipitation. Store in small aliquots at -20°C, protected from light.

-

-

HSA Stock Solution (100 µM):

-

Accurately weigh ~66.5 mg of HSA (MW: ~66,500 Da).

-

Dissolve in 10 mL of PBS (pH 7.4) to prepare a 100 µM stock solution.

-

Determine the precise concentration using a UV-Vis spectrophotometer at 280 nm (extinction coefficient ε₂₈₀ = 35,700 M⁻¹cm⁻¹).

-

Scientist's Note: Using fatty acid-free HSA is critical, as endogenous ligands can occupy binding sites and interfere with the assay.

-

-

Working Probe Solution (2 µM):

-

Dilute the 1 mM probe stock solution 1:500 in PBS (pH 7.4). For example, add 4 µL of 1 mM probe stock to 1996 µL of PBS.

-

The final DMSO concentration should be kept below 0.5% (v/v) to avoid affecting protein structure.

-

Instrumentation Setup

-

Fluorometer:

-

Set the excitation wavelength (λex) to 350 nm .

-

Set the emission scan range from 380 nm to 600 nm .

-

Set excitation and emission slit widths to 5 nm.

-

Allow the instrument lamp to warm up for at least 30 minutes for stable readings.

-

Scientist's Note: The optimal excitation wavelength should be determined empirically by running an excitation scan with the emission fixed at the peak (approx. 450-480 nm). The values provided are typical for naphthalene derivatives.

-

Titration Procedure

-

Baseline Measurement:

-

Pipette 2.0 mL of the 2 µM working probe solution into a quartz cuvette.

-

Place the cuvette in the fluorometer and record the fluorescence emission spectrum. This is the spectrum of the free probe (F₀).

-

-

Sequential Titration:

-

Add small aliquots (e.g., 2-10 µL) of the 100 µM HSA stock solution directly into the cuvette.

-

After each addition, gently mix by inverting the cuvette (sealed with parafilm) 3-4 times. Avoid introducing bubbles.

-

Incubate for 2-3 minutes to allow the binding to reach equilibrium.

-

Record the fluorescence emission spectrum.

-

Repeat this process to obtain a series of spectra at increasing HSA concentrations (e.g., from 0 to 10 µM).

-

-

Inner Filter Effect Correction:

-

The addition of HSA can increase the absorbance of the solution at the excitation and emission wavelengths, leading to an artificial decrease in measured fluorescence. This is the Inner Filter Effect (IFE).

-